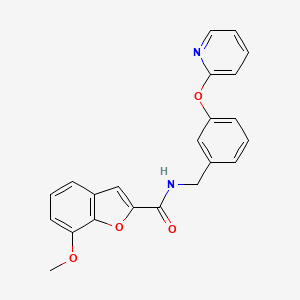![molecular formula C20H18N4O2S B2982940 3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one CAS No. 946328-49-0](/img/structure/B2982940.png)
3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
カタログ番号:
B2982940
CAS番号:
946328-49-0
分子量:
378.45
InChIキー:
JDAVKFPRGDDVQA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid with formamide at high temperatures, a process known as the Niementowski reaction . Other methods include the reaction of 2-aminobenzamides with thiols .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a fused two-ring system. Theoretical and experimental vibrational frequencies and optimized geometric parameters such as bond lengths and bond angles can be calculated using density functional theory .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, they can be modified via lithiation by a lithium reagent in anhydrous tetrahydrofuran at low temperature followed by reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure. For example, the compound 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one has been found to have good functional group tolerance and to be transition metal and external oxidant free .科学的研究の応用
Antibacterial and Antifungal Activities
- Quinazolinone derivatives with oxadiazolin-5-thione moieties have been synthesized and evaluated for antibacterial activity, showing promising results, especially the morpholino derivatives (A. H. Ahmed et al., 2007).
- Novel dibromo-quinazolinone derivatives have been explored for their antibacterial and antifungal activities, identifying specific compounds with potent antimicrobial properties (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Properties
- Several quinazolin-4-one derivatives have been synthesized and tested for analgesic and anti-inflammatory activities, revealing that certain derivatives are more potent than standard drugs, with minimal ulcerogenic potential (V. Alagarsamy et al., 2008; V. Alagarsamy et al., 2007).
- New derivatives linked to the quinazolin-4-one ring have been evaluated for their analgesic and anti-inflammatory activities, with some showing significant potency compared to other derivatives (D. Dewangan et al., 2016).
Antiviral Activities
- Novel sulfonamide derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for antiviral activities against respiratory and biodefense viruses, showcasing potential as antiviral agents (P. Selvam et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-10-6-7-11-16(15)21-20(24)27-12-17-22-18(23-26-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVKFPRGDDVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfa...
Cat. No.: B2982858
CAS No.: 537702-73-1
4-Amino-6-chloropyridazine-3-carboxylic acid
Cat. No.: B2982860
CAS No.: 1823757-84-1
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrroli...
Cat. No.: B2982861
CAS No.: 894034-24-3
7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-car...
Cat. No.: B2982862
CAS No.: 1797858-93-5
![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)
![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)
![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)
